Cas no 1506581-12-9 (3-(1H-pyrrol-2-yl)butan-1-amine)

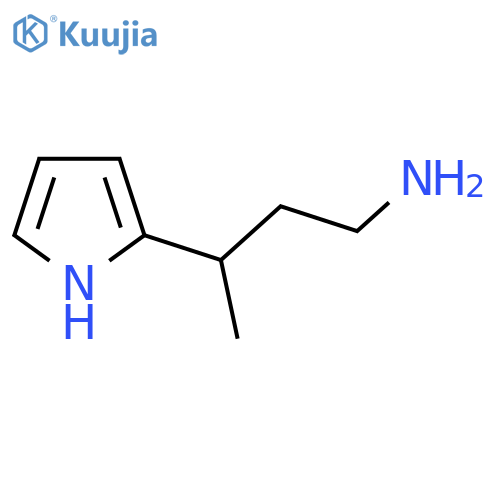

1506581-12-9 structure

商品名:3-(1H-pyrrol-2-yl)butan-1-amine

3-(1H-pyrrol-2-yl)butan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(1H-pyrrol-2-yl)butan-1-amine

- EN300-1851539

- 1506581-12-9

-

- インチ: 1S/C8H14N2/c1-7(4-5-9)8-3-2-6-10-8/h2-3,6-7,10H,4-5,9H2,1H3

- InChIKey: GWZICCPOAGCUGL-UHFFFAOYSA-N

- ほほえんだ: N1C=CC=C1C(C)CCN

計算された属性

- せいみつぶんしりょう: 138.115698455g/mol

- どういたいしつりょう: 138.115698455g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 93.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

3-(1H-pyrrol-2-yl)butan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1851539-0.5g |

3-(1H-pyrrol-2-yl)butan-1-amine |

1506581-12-9 | 0.5g |

$1084.0 | 2023-09-19 | ||

| Enamine | EN300-1851539-2.5g |

3-(1H-pyrrol-2-yl)butan-1-amine |

1506581-12-9 | 2.5g |

$2211.0 | 2023-09-19 | ||

| Enamine | EN300-1851539-1g |

3-(1H-pyrrol-2-yl)butan-1-amine |

1506581-12-9 | 1g |

$1129.0 | 2023-09-19 | ||

| Enamine | EN300-1851539-0.25g |

3-(1H-pyrrol-2-yl)butan-1-amine |

1506581-12-9 | 0.25g |

$1038.0 | 2023-09-19 | ||

| Enamine | EN300-1851539-5g |

3-(1H-pyrrol-2-yl)butan-1-amine |

1506581-12-9 | 5g |

$3273.0 | 2023-09-19 | ||

| Enamine | EN300-1851539-1.0g |

3-(1H-pyrrol-2-yl)butan-1-amine |

1506581-12-9 | 1g |

$1442.0 | 2023-06-01 | ||

| Enamine | EN300-1851539-0.05g |

3-(1H-pyrrol-2-yl)butan-1-amine |

1506581-12-9 | 0.05g |

$948.0 | 2023-09-19 | ||

| Enamine | EN300-1851539-0.1g |

3-(1H-pyrrol-2-yl)butan-1-amine |

1506581-12-9 | 0.1g |

$993.0 | 2023-09-19 | ||

| Enamine | EN300-1851539-10.0g |

3-(1H-pyrrol-2-yl)butan-1-amine |

1506581-12-9 | 10g |

$6205.0 | 2023-06-01 | ||

| Enamine | EN300-1851539-5.0g |

3-(1H-pyrrol-2-yl)butan-1-amine |

1506581-12-9 | 5g |

$4184.0 | 2023-06-01 |

3-(1H-pyrrol-2-yl)butan-1-amine 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

1506581-12-9 (3-(1H-pyrrol-2-yl)butan-1-amine) 関連製品

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量